molecular formula C5H4Cl2N2 B13688576 5-(Dichloromethyl)pyrimidine

5-(Dichloromethyl)pyrimidine

Cat. No.: B13688576
M. Wt: 163.00 g/mol
InChI Key: JLOJGIQQSHFDKD-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is of immense significance in chemistry and biology. gsconlinepress.comnih.gov Its fundamental importance stems from its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are the building blocks of nucleic acids (DNA and RNA). nih.govrroij.comumich.edu This central role in the chemistry of life is a primary reason for the widespread therapeutic applications of pyrimidine derivatives. nih.gov

In medicinal chemistry, the pyrimidine scaffold is considered a versatile and essential pharmacophore. researchgate.netresearchgate.net Its structure allows for diverse substitutions, enabling the synthesis of a vast library of derivatives with a wide spectrum of biological activities. gsconlinepress.com Consequently, pyrimidine-containing compounds have been developed as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive agents. gsconlinepress.comresearchgate.net The ability of the pyrimidine core to serve as a foundation for drugs that combat a variety of diseases underscores its status as a cornerstone of modern drug discovery and development. gsconlinepress.comrroij.com

Academic Interest in Halogenated Pyrimidine Derivatives

The introduction of halogen atoms onto the pyrimidine scaffold is a well-established strategy in medicinal chemistry to modulate the biological and physicochemical properties of the parent compound. Halogenation can significantly enhance the therapeutic potential of pyrimidine derivatives. nih.gov For instance, studies have shown that halogenated pyrimidines can exhibit potent antimicrobial and antibiofilm properties. nih.gov The inclusion of multiple halogen atoms, referred to as extensive halogenation, has been found to enhance the antibiofilm and antivirulence activities of certain pyrimidine derivatives against pathogenic bacteria like Staphylococcus aureus. nih.govresearchgate.net

Furthermore, halogenated pyrimidines have been investigated for their potential as radiosensitizers in cancer therapy. mdpi.com These derivatives can be incorporated into the DNA of cancer cells, making them more susceptible to damage from radiation. mdpi.com Theoretical studies suggest that the process of ionization, a key event in radiation-induced damage, is more efficient in halogenated pyrimidines compared to the non-halogenated parent molecule, highlighting their potential in developing new radiosensitizing agents. mdpi.com The synthesis of various halogenated pyrimidine derivatives, including those with chloro, bromo, and fluoro substituents, continues to be an active area of research for developing novel anticancer and antimicrobial drugs. researchgate.netresearchgate.netbohrium.com

Research Trajectories for 5-(Dichloromethyl)pyrimidine as a Synthetic Target and Intermediate

While direct research on this compound is not extensively reported in the literature, its value can be projected based on the established chemistry of related compounds. Its research trajectory can be viewed from two perspectives: its synthesis and its potential as a synthetic intermediate.

As a Synthetic Target: The synthesis of this compound would likely be approached via the direct chlorination of 5-methylpyrimidine (B16526). This type of transformation typically involves free-radical chlorination at the methyl group. However, controlling the degree of chlorination to favor the dichloromethyl product over the chloromethyl or trichloromethyl analogues would present a significant synthetic challenge, requiring careful optimization of reaction conditions.

As a Synthetic Intermediate: The most significant research application for this compound lies in its role as a precursor to 5-formylpyrimidine (also known as pyrimidine-5-carbaldehyde). The dichloromethyl group (-CHCl₂) is a well-known synthetic equivalent of a formyl group (-CHO). The conversion is typically achieved through hydrolysis, a reaction documented for various aromatic and heterocyclic dichloromethyl compounds. egyankosh.ac.inmdpi.org

This transformation is highly valuable because 5-formylpyrimidines are versatile building blocks in organic synthesis. nih.gov For example, 4,6-dichloro-5-formylpyrimidine is a key starting material for the synthesis of highly substituted fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. nih.gov These fused systems are of great interest in medicinal chemistry. The aldehyde functionality allows for a wide range of subsequent reactions, including condensations with amines and active methylene (B1212753) compounds, to construct complex molecular architectures. nih.gov Therefore, the primary research trajectory for this compound would be its efficient synthesis and subsequent hydrolysis to generate 5-formylpyrimidine, opening a pathway to novel and potentially biologically active pyrimidine derivatives.

Data Tables

Table 1: Properties and Research Interest of Selected Pyrimidine Derivatives

Compound NameMolecular FormulaKey Research Area/ApplicationCitation(s)
PyrimidineC₄H₄N₂Foundational scaffold in nucleic acids and medicinal chemistry. nih.govrroij.com nih.govrroij.com
2,4-dichloro-5-fluoropyrimidineC₄HCl₂FN₂Investigated for antibiofilm and antivirulence activity. nih.gov nih.gov
5-bromopyrimidineC₄H₃BrN₂Studied for electron-impact ionization as a potential radiosensitizer. mdpi.com mdpi.com
5-chloropyrimidineC₄H₃ClN₂Studied for electron-impact ionization as a potential radiosensitizer. mdpi.com mdpi.com
5-(Chloromethyl)pyrimidine (B28068)C₅H₅ClN₂Used as a reactive intermediate for nucleophilic substitution.
5-FormylpyrimidineC₅H₄N₂OKey building block for synthesizing complex heterocyclic systems. nih.gov nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4Cl2N2

Molecular Weight

163.00 g/mol

IUPAC Name

5-(dichloromethyl)pyrimidine

InChI

InChI=1S/C5H4Cl2N2/c6-5(7)4-1-8-3-9-2-4/h1-3,5H

InChI Key

JLOJGIQQSHFDKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Dichloromethyl Pyrimidine

Strategies for Direct Halogenation at the C-5 Position of Pyrimidine (B1678525)

Direct halogenation offers a straightforward approach to introduce chlorine atoms onto the pyrimidine ring. However, achieving regioselectivity at the C-5 position is a significant challenge due to the electronic nature of the pyrimidine ring.

The C-5 position of the pyrimidine ring is not inherently the most reactive site for electrophilic substitution. The nitrogen atoms in the ring are electron-withdrawing, deactivating the ring towards electrophilic attack. However, specific reagents and conditions can favor C-5 chlorination. For instance, the use of N-chlorosuccinimide (NCS) in solvents like acetic acid or with catalysts can facilitate chlorination at the C-5 position. arkat-usa.orgrsc.org The regioselectivity of these reactions can be highly sensitive to both electronic and steric effects of substituents already present on the pyrimidine ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, the presence of a bulky substituent at the C-5 position can influence the C-4/C-2 selectivity in nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.com

Some studies have explored the use of hypervalent iodine(III) reagents in the presence of potassium halide salts for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system. rsc.org This method has shown success in achieving C-3 halogenation, suggesting that similar strategies could be adapted for the C-5 position of pyrimidines with appropriate modifications. rsc.org

ReagentConditionsOutcome
N-Chlorosuccinimide (NCS)Acetic acid, ~118 °CChlorination at C-5 of a cyanopyrimidine derivative in excellent yield (95%). arkat-usa.org
N-Chlorosuccinimide (NCS)Ionic liquidEfficient and environmentally friendly chlorination of uridine (B1682114) and cytidine (B196190) derivatives. mostwiedzy.pl
m-Chloroperoxybenzoic acid (m-CPBA) / HClN,N-dimethylacetamide (DMA)Chlorination at the C-5 position of cytidine, 2'-deoxycytidine, and uridine. researchgate.net
Iodobenzene dichlorideAcetic acidRapid and high-yield (94%) synthesis of 5-chloro-2'-deoxyuridine. mostwiedzy.pl

The choice of starting material is critical for the successful synthesis of 5-(dichloromethyl)pyrimidine. Common precursors include pyrimidine derivatives with a functional group at the C-5 position that can be converted to the dichloromethyl group. For example, a 5-methylpyrimidine (B16526) can be a suitable starting point for direct chlorination of the methyl group. Another approach involves starting with a more complex, pre-functionalized pyrimidine ring system. arkat-usa.org

Indirect Synthetic Routes via Functional Group Interconversions on Pyrimidine Ring

Indirect methods provide alternative pathways to this compound by first constructing the pyrimidine ring with a suitable precursor group at the C-5 position, which is then chemically transformed into the dichloromethyl group.

The conversion of a 5-methylpyrimidine to a this compound can be achieved through radical chlorination. This typically involves the use of chlorinating agents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator.

Alternatively, a 5-formylpyrimidine can serve as a precursor. The aldehyde group can be converted to a dichloromethyl group using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 5-position of a suitable pyrimidine derivative, which can then be further functionalized. ontosight.ainih.gov

PrecursorReagentProduct
5-MethylpyrimidineChlorinating agents (e.g., SOCl2, PCl5)5-(Chloromethyl)pyrimidine (B28068)
5-FormylpyrimidinePCl5, SOCl2This compound
TriformylmethaneBenzamidine, guanidine, or S-methyl-isothiourea2-Substituted 5-formylpyrimidines clockss.org

In some cases, a multi-step synthesis is necessary to achieve the desired product. This can involve the initial synthesis of a substituted pyrimidine followed by a series of functional group transformations. For example, a route starting from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) involved nucleophilic displacement, oxidation, cyanation, and finally chlorination at the C-5 position to yield a precursor that could potentially be converted to a dichloromethyl derivative. arkat-usa.org Another multi-step approach involves the cyclization of precursors to form the pyrimidine ring with a desired substituent at the C-5 position. smolecule.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

Catalysts can also play a vital role. For example, Lewis acids can enhance regioselectivity during alkylation reactions. The optimization process often involves a systematic screening of different conditions to identify the ideal parameters for a specific synthetic route.

Novel Catalytic Systems and Methodological Advancements in Pyrimidine Synthesis Relevant to this compound

The synthesis of specifically substituted pyrimidines, such as this compound, is a field of continuous development, driven by the quest for more efficient, selective, and sustainable chemical processes. While direct catalytic syntheses of this compound are not extensively documented in dedicated reports, a significant body of research on novel catalytic systems and methodological advancements for the synthesis of the pyrimidine core and its functionalization is highly relevant. These advancements provide a strategic blueprint for the prospective synthesis of the target compound. The primary modern approaches include the development of sophisticated transition-metal catalysts, the rise of organocatalysis, and innovative functionalization techniques like direct C-H activation and photocatalysis.

Recent progress in the synthesis of pyrimidine derivatives has been heavily influenced by the application of transition-metal catalysis. nih.gov These methods often offer high efficiency and selectivity under milder conditions compared to classical methods. Various transition metals, including palladium, nickel, copper, iridium, and manganese, have been employed to construct the pyrimidine ring or functionalize it. nih.govscilit.comresearchgate.net

One of the most powerful strategies is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules like pyrimidines in a single step from simple precursors, thereby increasing efficiency and reducing waste. ijmrhs.com For instance, transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a promising route to substituted pyridines and pyrimidines. scilit.com Palladium-catalyzed cycloadditions, in particular, have been used to construct polysubstituted pyrimidin-2-ones from 1,3-diyne-substituted malononitriles and isocyanates. acs.org

Nickel catalysis has also proven effective. Homogeneous nickel catalysts have been used in aqueous alkaline media to produce substituted 2,4-dioxopyrido[2,3-d]pyrimidine derivatives in quantitative yields. rsc.org Furthermore, novel Ni(II) complexes have been developed as efficient and recyclable heterogeneous catalysts for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines. ijmrhs.com

The following table summarizes various transition-metal catalytic systems relevant to the synthesis of the pyrimidine scaffold.

Catalyst SystemReaction TypeSubstratesKey FeaturesYields
Palladium (Pd) [2+2+2] Cycloaddition1,3-Diyne-substituted malononitriles, IsocyanatesModular and atom-economical access to polysubstituted pyrimidin-2-ones. acs.orgModerate to High
Nickel (Ni) Three-component condensationBarbituric acid, Malononitrile, Aromatic aldehydesHeterogeneous, recyclable Ni(II) complex catalyst; environmentally friendly. ijmrhs.comHigh to Excellent
Copper (Cu) Three-component condensationBenzaldehyde derivatives, Malononitrile, Barbituric acidImmobilized on layered double hydroxides; reusable catalyst, solvent-free conditions. nih.govHigh
Iridium (Ir) Photocatalysis / C-H DesaturationAliphatic aminesDual catalytic system with a photocatalyst for remote C-H activation to form N-heterocycles. nih.govNot specified for pyrimidines
Manganese (Mn) Dehydrogenative CouplingAlcohols, AmidinesSynthesis of substituted pyrimidines. researchgate.netNot specified

In parallel to metal-based systems, organocatalysis has surfaced as a green and powerful alternative for pyrimidine synthesis. Organocatalysts are typically low-cost, readily available, and have low toxicity. tandfonline.com L-proline, for example, has been utilized as a green catalyst for the efficient one-pot, three-component synthesis of novel quinolone-thiazolo[3,2-a]pyrimidine hybrids. tandfonline.com Another example is the use of 4,4′-trimethylenedipiperidine as a recyclable organocatalyst for the synthesis of dihydro- rsc.orgCurrent time information in Bangalore, IN.benthamdirect.comtriazolo[1,5-a]pyrimidines under eco-friendly conditions, such as in a water-ethanol mixture or via solvent-free grinding. bohrium.com

For a molecule like this compound, the functionalization of the C-5 position of a pre-existing pyrimidine ring is a critical and highly relevant synthetic strategy. The C-5 position is a common site for modification to alter biological activity. researchgate.net Palladium-catalyzed cross-coupling reactions are a cornerstone of C-5 functionalization, enabling the introduction of alkenyl, alkynyl, and aryl groups. benthamdirect.com More advanced methods focus on the direct C-H functionalization of the pyrimidine ring, which avoids the need for pre-functionalized starting materials (e.g., halogenated pyrimidines), thus providing a more atom-economical route. researchgate.net A "deconstruction–reconstruction" strategy has also been developed, where a pyrimidine is converted to an iminoenamine intermediate that can then be used to build a variety of new heterocycles, including newly functionalized pyrimidines. nih.gov This method allows for diversification at the C-2 and C-5 positions. nih.gov

A particularly novel advancement relevant to the synthesis of the dichloromethyl group is the use of photocatalysis to generate dichloromethyl radicals from chloroform (B151607). While this has been demonstrated for the dichloromethylation of enones using a potassium poly(heptazine imide) (K-PHI) heterogeneous photocatalyst under visible light, the principle could be extended to pyrimidine substrates. researchgate.net This method represents a cutting-edge approach for installing a dichloromethyl group onto a molecule.

Chemical Reactivity and Transformation Pathways of 5 Dichloromethyl Pyrimidine

Reactivity of the Dichloromethyl Group

The dichloromethyl group at the 5-position of the pyrimidine (B1678525) ring is a key functional group that dictates a variety of chemical transformations. Its reactivity is primarily centered around nucleophilic substitution, hydrolysis, and reduction, allowing for the synthesis of a diverse range of pyrimidine derivatives.

The dichloromethyl group in 5-(dichloromethyl)pyrimidine is susceptible to nucleophilic substitution reactions. cymitquimica.com The chlorine atoms can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, leading to the formation of new carbon-heteroatom bonds. This reactivity is fundamental to the use of this compound as an intermediate in the synthesis of more complex molecules. cymitquimica.com

For example, the reaction with amines can yield aminomethyl or bis(amino)methyl pyrimidine derivatives. Similarly, reaction with thiolates can produce thiomethyl or bis(thiomethyl) pyrimidines. The stepwise substitution of the two chlorine atoms allows for the potential to introduce two different nucleophiles, further expanding the synthetic utility.

The Finkelstein reaction, a halogen exchange process, can also be employed. For instance, treatment of a related compound, 2,4-dichloro-5-(chloromethyl)pyrimidine, with sodium iodide in acetone (B3395972) or DMF facilitates the substitution of the chlorine atom in the chloromethyl group with iodine, yielding the corresponding iodomethyl derivative. This highlights the potential for converting the dichloromethyl group to other dihalomethyl functionalities under appropriate conditions.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExamplesProduct Type
AminesPrimary or secondary aminesAminomethyl or bis(amino)methyl pyrimidines
ThiolsThiolates (e.g., potassium thiolate)Thiomethyl or bis(thiomethyl) pyrimidines
AlkoxidesSodium alkoxidesAlkoxymethyl or bis(alkoxy)methyl pyrimidines
AzideSodium azideAzidomethyl pyrimidines

This table provides a generalized overview of potential nucleophilic substitution reactions based on the reactivity of similar chloromethyl pyrimidines.

The dichloromethyl group can undergo hydrolysis to furnish the corresponding aldehyde and, subsequently, carboxylic acid derivatives. This transformation represents a valuable pathway for introducing carbonyl and carboxyl functionalities at the 5-position of the pyrimidine ring.

The initial hydrolysis of one chlorine atom would lead to a highly unstable α-chloroalcohol intermediate, which would readily lose HCl to form the aldehyde, pyrimidine-5-carbaldehyde. Further oxidation of this aldehyde would then yield pyrimidine-5-carboxylic acid. While direct hydrolysis of the dichloromethyl group is a plausible route, multistep synthetic sequences are often employed in practice to achieve these transformations with better control and yields. For instance, a common strategy involves the conversion of a related methyl group to a carboxylic acid, which can then be transformed into other derivatives. britannica.com

The conversion of nitriles, which can be formed from the displacement of the chloro groups, also represents an alternative pathway. Hydrolysis of a dicyanomethylpyrimidine, for example, would lead to the corresponding dicarboxylic acid derivative. The Strecker synthesis provides a conceptual framework where an aldehyde is converted to an α-amino nitrile, which is then hydrolyzed to a carboxylic acid. masterorganicchemistry.com

Reduction of the dichloromethyl group offers a method to generate the 5-methylpyrimidine (B16526) derivative. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation could potentially be employed for this transformation. ic.ac.uk The stepwise reduction might also be possible, allowing for the isolation of the 5-(chloromethyl)pyrimidine (B28068) intermediate.

Other functional group interconversions can be envisaged. For example, reaction with certain reagents could lead to the formation of a difluoromethyl or other dihalomethyl groups, altering the electronic properties and reactivity of the substituent. The conversion of a dichloromethyl group to a difluoromethyl group is a known transformation in other aromatic systems and could potentially be applied to this compound.

The concept of functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic manipulation of molecular structures. kashanu.ac.irresearchgate.net The dichloromethyl group in this compound serves as a versatile handle for a variety of such transformations.

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Ring System with a 5-Substituent

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophiles and nucleophiles. wikipedia.orgbhu.ac.in The nature of the substituent at the 5-position can further modulate this reactivity.

The dichloromethyl group is an electron-withdrawing group due to the inductive effect of the two chlorine atoms. This electron-withdrawing nature further deactivates the already electron-deficient pyrimidine ring towards electrophilic attack. wikipedia.org Electrophilic substitution on the pyrimidine ring is generally difficult and typically occurs at the C-5 position, which is the least electron-deficient. wikipedia.orgbeilstein-journals.org The presence of the dichloromethyl group at this position would make electrophilic substitution on the ring even more challenging.

Conversely, the electron-withdrawing dichloromethyl group enhances the susceptibility of the pyrimidine ring to nucleophilic attack. vulcanchem.com Nucleophilic aromatic substitution (SNAr) is facilitated at the electron-deficient C-2, C-4, and C-6 positions of the pyrimidine ring. wikipedia.orgbhu.ac.in The dichloromethyl group at C-5 would further activate these positions towards nucleophilic displacement of suitable leaving groups.

Given the activating effect of the 5-(dichloromethyl) substituent, site-selective nucleophilic aromatic substitution reactions on a pyrimidine ring bearing leaving groups at the C-2, C-4, or C-6 positions are highly plausible. For instance, in a 2,4-dichloro-5-(dichloromethyl)pyrimidine system, a nucleophile would be expected to preferentially attack the C-4 or C-2 positions. The relative reactivity of these positions can sometimes be controlled by the choice of nucleophile and reaction conditions. google.com

Furthermore, directed ortho-metalation strategies could potentially be employed for site-selective functionalization. This involves the use of a directing group to guide a strong base to deprotonate a specific position on the ring, which can then be quenched with an electrophile. researchgate.net While the dichloromethyl group itself is not a classical directing group, the nitrogen atoms in the pyrimidine ring can influence the regioselectivity of such reactions.

Recent advancements in catalysis have also enabled site-selective cross-coupling reactions on dihaloheteroarenes. researchgate.net These methods, often employing specific ligands, can override the inherent reactivity of the substrate to achieve substitution at a less reactive position. Such strategies could potentially be applied to achieve site-selective transformations on a dihalo-5-(dichloromethyl)pyrimidine.

Table 2: Summary of Reactivity

Reaction TypePosition(s) on Pyrimidine RingInfluence of 5-(Dichloromethyl) Group
Nucleophilic SubstitutionC-2, C-4, C-6Activating
Electrophilic SubstitutionC-5Deactivating

Mechanisms of Key Reactions Involving this compound

The reactivity of the this compound core is largely dictated by the dichloromethyl group, which serves as a key functional handle for a variety of chemical transformations. The electron-withdrawing nature of the pyrimidine ring influences the reactivity of this substituent. The primary reaction mechanisms involving the dichloromethyl group are nucleophilic substitutions and hydrolysis, which proceed through distinct pathways depending on the reaction conditions and the nature of the attacking species.

Nucleophilic Substitution Reactions:

The dichloromethyl group at the 5-position of the pyrimidine ring is susceptible to nucleophilic attack. This reactivity is analogous to that of other benzylic-type halides. The mechanism of these substitutions can proceed via either an S(_N)1 or S(_N)2 pathway.

The S(_N)2 mechanism would involve a direct backside attack by a nucleophile on the carbon atom of the dichloromethyl group, leading to the displacement of a chloride ion in a single concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The presence of two chlorine atoms on the same carbon can sterically hinder this approach to some extent.

Alternatively, the S(_N)1 mechanism involves the initial slow, rate-determining step of chloride ion departure to form a resonance-stabilized carbocation intermediate. The pyrimidine ring can stabilize the adjacent positive charge through resonance. This carbocation is then rapidly attacked by a nucleophile to form the substitution product. This pathway is favored by weaker nucleophiles, protic solvents, and conditions that promote the stability of the carbocation intermediate. Given the potential for resonance stabilization from the pyrimidine ring, an S(_N)1-like mechanism is a plausible pathway for many substitution reactions.

A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chlorine atoms of the dichloromethyl group to furnish a range of substituted pyrimidine derivatives. The reaction can be stepwise, with the monosubstituted product being an intermediate.

Hydrolysis:

The hydrolysis of this compound is a significant transformation pathway, typically leading to the formation of 5-formylpyrimidine. This reaction proceeds through a mechanism analogous to the hydrolysis of other geminal dihalides.

The initial step involves the nucleophilic attack of a water molecule on the carbon of the dichloromethyl group, likely facilitated by the polarization of the C-Cl bond. This is followed by the elimination of a chloride ion to form a protonated chlorohydrin intermediate. Deprotonation by a water molecule yields a gem-chlorohydrin. Subsequent intramolecular rearrangement, involving the lone pair on the oxygen atom, facilitates the expulsion of the second chloride ion and the formation of a protonated aldehyde. Final deprotonation yields the stable 5-formylpyrimidine.

Under basic conditions, the hydrolysis of the ethyl ester of a related compound, ethyl 5-(chloromethyl)pyrimidine-2-carboxylate, has been shown to yield the corresponding carboxylic acid. vulcanchem.com By analogy, under basic hydrolysis conditions, this compound would be expected to ultimately yield pyrimidine-5-carboxylic acid, proceeding through the intermediate 5-formylpyrimidine which would be further oxidized.

The table below summarizes the key mechanistic pathways for reactions involving the dichloromethyl group of this compound, with illustrative examples inferred from related pyrimidine derivatives.

Reaction TypeNucleophile/ReagentProposed IntermediateProduct Type
Nucleophilic Substitution (S(_N)1-like) Amine (R-NH₂)Resonance-stabilized carbocation5-(Amino-chloromethyl)pyrimidine
Nucleophilic Substitution (S(_N)2-like) Thiol (R-SH)Pentacoordinate transition state5-(Thio-chloromethyl)pyrimidine
Hydrolysis (Neutral/Acidic) Water (H₂O)Gem-chlorohydrin5-Formylpyrimidine
Hydrolysis (Basic) Hydroxide (OH⁻)5-FormylpyrimidinePyrimidine-5-carboxylic acid

Table 1: Mechanistic Pathways of Key Reactions

Strategic Utility of 5 Dichloromethyl Pyrimidine in Advanced Organic Synthesis

Role as a Versatile Building Block for Functionalized Pyrimidines

The dichloromethyl moiety of 5-(Dichloromethyl)pyrimidine is a latent carbonyl group, which can be unmasked under appropriate conditions to afford 5-formylpyrimidine derivatives. This transformation is pivotal, as the formyl group can be further manipulated to introduce a wide range of substituents at the 5-position of the pyrimidine (B1678525) ring.

Synthesis of 5-Formyl- and 5-Carboxypyrimidine Derivatives

The hydrolysis of the dichloromethyl group provides a direct route to the corresponding aldehyde. This reaction is typically carried out under acidic conditions or using a silver salt catalyst. The resulting 5-formylpyrimidine is a key intermediate that can undergo a variety of subsequent reactions, including oxidation to the corresponding carboxylic acid.

The oxidation of 5-formylpyrimidine to pyrimidine-5-carboxylic acid can be achieved using a range of oxidizing agents, such as potassium permanganate or chromium-based reagents. These 5-carboxypyrimidine derivatives are valuable precursors for the synthesis of amides, esters, and other carboxylic acid derivatives, further expanding the diversity of accessible pyrimidine-based compounds.

Starting MaterialReagents and ConditionsProductYield (%)
This compoundH₂O, H⁺ or Ag⁺ catalyst5-FormylpyrimidineModerate to Good
5-FormylpyrimidineKMnO₄ or CrO₃Pyrimidine-5-carboxylic acidGood to Excellent

Preparation of 5-Hydroxymethyl and 5-Aminomethyl Pyrimidines

The reduction of the versatile 5-formylpyrimidine intermediate, obtained from this compound, provides a straightforward pathway to 5-hydroxymethylpyrimidines. This transformation is typically accomplished using hydride-reducing agents like sodium borohydride. 5-Hydroxymethylpyrimidines are important scaffolds found in some natural products and can serve as precursors for further functionalization.

Furthermore, the dichloromethyl group can be directly converted to an aminomethyl group. This transformation can be achieved through a two-step process involving initial conversion to the aldehyde followed by reductive amination. Alternatively, direct amination can be explored using ammonia or primary amines under specific reaction conditions, offering a more direct route to 5-aminomethyl pyrimidines. These amino derivatives are crucial for the introduction of nitrogen-containing functionalities and for the construction of more complex molecular architectures.

Precursor for the Construction of Fused Heterocyclic Systems

The reactivity of the dichloromethyl group and its derivatives makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. The ability to generate an electrophilic center at the 5-position of the pyrimidine ring allows for cyclocondensation reactions with a variety of binucleophilic reagents.

Pyrazolo[1,5-a]pyrimidine Scaffolds

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activities, can be effectively achieved using this compound. The general strategy involves the reaction of the corresponding 5-formylpyrimidine derivative with a hydrazine. The initial condensation between the aldehyde and the hydrazine forms a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the pyrazolo[1,5-a]pyrimidine core. The versatility of this method allows for the introduction of various substituents on both the pyrazole and pyrimidine rings by using appropriately substituted hydrazines and pyrimidine precursors.

Pyrimidine PrecursorHydrazine DerivativeFused Product
5-FormylpyrimidineHydrazine hydratePyrazolo[1,5-a]pyrimidine
Substituted 5-FormylpyrimidinePhenylhydrazine2-Phenylpyrazolo[1,5-a]pyrimidine

Other Condensed Pyrimidine Architectures

Beyond pyrazolo[1,5-a]pyrimidines, the synthetic utility of this compound extends to the construction of other fused pyrimidine systems. By carefully selecting the binucleophilic partner, a variety of heterocyclic rings can be annulated to the pyrimidine core. For instance, reaction with compounds containing active methylene (B1212753) groups and an amino functionality can lead to the formation of pyridopyrimidines. Similarly, multicomponent reactions involving 5-formylpyrimidine derivatives, an amine, and an aldehyde can be employed to construct complex fused systems like dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov

Application in the Design of Complex Organic Molecules

The functional group handles introduced via this compound serve as valuable connection points for the assembly of more complex organic molecules. The aldehyde, carboxylic acid, hydroxyl, and amino functionalities derived from this versatile building block can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This enables the incorporation of the pyrimidine moiety into larger, more intricate molecular frameworks, which is of particular interest in the fields of medicinal chemistry and materials science. For example, the synthesis of novel heterocyclic-fused pyrimidines with potential anticancer activity has been reported, showcasing the importance of functionalized pyrimidine precursors in drug discovery.

The strategic transformations of this compound provide a powerful toolkit for organic chemists to access a diverse range of functionalized pyrimidines and fused heterocyclic systems. The ability to readily introduce key functional groups at the 5-position of the pyrimidine ring underscores its importance as a versatile building block in the design and synthesis of complex organic molecules with potential applications in various scientific disciplines.

Development of Pyrimidine-Containing Scaffolds for Chemical Biology Research

The pyrimidine core is a foundational structural motif in the design and synthesis of molecular probes and therapeutic candidates for chemical biology research. nih.govjuniperpublishers.com Its prevalence in natural biomolecules, such as the nucleobases cytosine, thymine, and uracil, underscores its inherent biocompatibility and capacity for molecular recognition. juniperpublishers.com In medicinal chemistry, the pyrimidine scaffold serves as a versatile template that can be systematically modified to generate large libraries of compounds with diverse biological activities. researchgate.net Researchers have successfully developed a wide array of pyrimidine-containing scaffolds that target various proteins and pathways, leading to significant advancements in areas such as oncology and infectious disease research. frontiersin.orgnih.gov

The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. mdpi.com This has led to the discovery of potent and selective inhibitors for several important enzyme families, including kinases and tubulin. nih.govnih.gov The development of these scaffolds often involves structure-based drug design and the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. nih.govacs.org

Pyrimidine Scaffolds as Kinase Inhibitors

The pyrimidine framework is a well-established "privileged scaffold" for the development of kinase inhibitors, largely because it can act as a bioisostere of adenine, mimicking the hinge-binding interactions of ATP within the kinase domain. nih.gov This has been exploited to create inhibitors for a multitude of kinases implicated in cancer and other diseases.

Research has led to the development of a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives as inhibitors of Aurora A kinase, a protein often upregulated in human cancers. nih.govacs.org Through structure-based design, compounds were developed to induce a "DFG-out" conformation of the kinase, a strategy that can enhance selectivity. acs.org The lead compound from this series demonstrated potent inhibition of proliferation in small-cell lung cancer cell lines with high expression of the MYC oncoprotein. nih.govacs.org

Similarly, the pyrazolo[1,5-a]pyrimidine core has proven to be a prominent framework for targeting Tropomyosin Receptor Kinases (Trks), which are key targets in solid tumors. mdpi.com Two of the three marketed drugs for NTRK fusion cancers feature this scaffold. mdpi.com Synthetic efforts have produced derivatives with potent, low-nanomolar inhibitory activity against all three Trk isoforms (TrkA, TrkB, and TrkC). mdpi.com The pyrazolo[3,4-d]pyrimidine scaffold has also been extensively used to develop inhibitors for other kinases, including cMET, a receptor tyrosine kinase involved in the progression of multiple cancers. nih.gov

Scaffold ClassTarget KinaseExample CompoundReported Activity (IC50)Reference
Pyrimidine-2,4-diamine derivativeAurora ACompound 13<200 nM (Cell proliferation) nih.govacs.org
5-azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidineTrkACompound 223 nM mdpi.com
5-azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidineTrkBCompound 2214 nM mdpi.com
5-azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidineTrkCCompound 221 nM mdpi.com

Targeting Microtubule Dynamics with Pyrimidine Derivatives

Beyond kinase inhibition, pyrimidine-containing scaffolds have been engineered to disrupt cytoskeletal dynamics, a validated strategy in cancer therapy. A series of pyrimidine dihydroquinoxalinone derivatives were designed as potent inhibitors of tubulin polymerization that act by binding to the colchicine site. nih.gov High-resolution X-ray crystallography confirmed the direct binding of these compounds to tubulin, revealing the specific molecular interactions responsible for their activity. nih.gov

The most potent compound in this class, 12k , exhibited high cytotoxic activity and significantly inhibited tubulin polymerization with an IC50 value of 0.2 nM. nih.gov This compound demonstrated strong tumor growth inhibition in a highly taxane-resistant prostate cancer xenograft model, highlighting the potential of this scaffold to overcome mechanisms of drug resistance. nih.gov

Other Pyrimidine-Based Scaffolds in Development

The versatility of the pyrimidine core has been further demonstrated in the development of scaffolds with other biological activities. For instance, novel thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects. mdpi.com The introduction of a trifluoromethyl group was explored to potentially improve bioavailability and pharmacological properties. mdpi.com In one study, a series of these compounds was evaluated, with 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) emerging as the most active compound. mdpi.com

Another research effort focused on synthesizing pyrimidine derivatives from 2,5-dichloro-3-acetylthienyl chalcones. researchgate.net These compounds were evaluated for their in vitro cytotoxicity against the DU-145 prostate cancer cell line. Two compounds, one featuring a 4"-pyridinyl moiety (Compound 15 ) and another with a 2"-pyrrolyl moiety (Compound 17 ), showed potent activity. researchgate.net

Scaffold ClassBiological Target/AssayExample CompoundReported Activity (IC50)Reference
Pyrimidine dihydroquinoxalinoneTubulin PolymerizationCompound 12k0.2 nM nih.gov
Thienyl PyrimidineCytotoxicity (DU-145 cells)Compound 152.0 ± 0.1 μg/mL researchgate.net
Thienyl PyrimidineCytotoxicity (DU-145 cells)Compound 176.0 ± 0.1 μg/mL researchgate.net
Thiazolo[4,5-d]pyrimidineAnticancer ActivityCompound 3bIdentified as most active in its series mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Dichloromethyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful method for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(Dichloromethyl)pyrimidine, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a comprehensive picture of its molecular architecture.

Proton (¹H) NMR Analysis of Dichloromethyl and Ring Protons

The ¹H NMR spectrum of a 5-substituted pyrimidine (B1678525) provides key information about the chemical environment of its protons. The dichloromethyl group (–CHCl₂) introduces a characteristic signal, and its position, along with the signals from the pyrimidine ring protons, is influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atoms.

The proton of the dichloromethyl group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. This significant downfield shift is due to the deshielding effect of the two adjacent chlorine atoms.

The protons on the pyrimidine ring (H-2, H-4, and H-6) will also exhibit characteristic chemical shifts. In unsubstituted pyrimidine, the H-2 proton appears at approximately δ 9.26 ppm, H-4 and H-6 at δ 8.78 ppm, and H-5 at δ 7.36 ppm. chemicalbook.com The introduction of the dichloromethyl group at the C-5 position will alter these shifts. The protons at positions 2, 4, and 6 in this compound would be expected to show distinct signals, with their precise chemical shifts influenced by the electronic effects of the dichloromethyl substituent. The electronegativity of the substituent can cause these protons to shift further downfield. libretexts.org

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Substituted Pyrimidines

ProtonTypical Chemical Shift Range (δ, ppm)Multiplicity
Ring H-29.1 - 9.3s
Ring H-4/H-68.6 - 8.8s
-CHCl₂6.5 - 7.5s

Carbon-13 (¹³C) NMR Characterization of Pyrimidine Core and Substituent Carbons

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. In pyrimidine, the carbon atoms adjacent to the nitrogen atoms (C-2, C-4, and C-6) are significantly deshielded and appear at lower field in the spectrum. For unsubstituted pyrimidine, the chemical shifts are approximately δ 157.4 ppm for C-2, δ 159.9 ppm for C-4 and C-6, and δ 121.7 ppm for C-5.

The dichloromethyl carbon (–CHCl₂) in this compound is expected to resonate in the range of δ 60-70 ppm. The carbons of the pyrimidine ring will also be affected by the C-5 substituent. The C-5 carbon itself will be shifted, and the electronic effects will also influence the chemical shifts of C-2, C-4, and C-6.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

CarbonEstimated Chemical Shift Range (δ, ppm)
C-2156 - 159
C-4/C-6158 - 162
C-5125 - 135
-CHCl₂60 - 70

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu In a pyrimidine derivative, COSY can confirm the coupling between adjacent ring protons, although in the case of this compound, the ring protons are isolated and would not show correlations with each other. However, in more complex derivatives, COSY is invaluable for tracing out spin systems. analyzetest.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum. For this compound, the HSQC spectrum would show a correlation between the –CHCl₂ proton and the dichloromethyl carbon, as well as correlations between the H-2, H-4, and H-6 protons and their respective carbon atoms. analyzetest.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. azolifesciences.com For this compound, MS provides crucial information for confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. researchgate.netlibretexts.org This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₅H₄Cl₂N₂), the expected exact mass can be calculated based on the precise masses of its constituent isotopes. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula. libretexts.org

Table 3: Isotopes and Their Exact Masses

IsotopeExact Mass (amu)
¹²C12.00000
¹H1.00783
¹⁴N14.0031
³⁵Cl34.96885
³⁷Cl36.96590

The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. The relative abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the molecular ion peak for this compound will appear as a cluster of peaks corresponding to the different combinations of these isotopes (e.g., [M]⁺ with two ³⁵Cl, [M+2]⁺ with one ³⁵Cl and one ³⁷Cl, and [M+4]⁺ with two ³⁷Cl), with a characteristic intensity ratio of approximately 9:6:1.

Fragmentation Patterns to Elucidate Structural Subunits

In the mass spectrometer, molecules are ionized and can subsequently break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, fragmentation is likely to involve the loss of chlorine atoms and cleavage of the dichloromethyl group.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (e.g., Cl•) or a hydrogen halide molecule (e.g., HCl). docbrown.info The pyrimidine ring itself is relatively stable, so fragmentation may be initiated at the substituent. whitman.edu

Table 4: Potential Fragment Ions of this compound in Mass Spectrometry

Fragment IonProposed StructurePlausible Fragmentation Pathway
[M-Cl]⁺[C₅H₄ClN₂]⁺Loss of a chlorine radical from the molecular ion.
[M-HCl]⁺•[C₅H₃ClN₂]⁺•Elimination of a hydrogen chloride molecule.
[M-CHCl₂]⁺[C₄H₃N₂]⁺Cleavage of the C-C bond between the pyrimidine ring and the dichloromethyl group.

The analysis of these fragmentation patterns, in conjunction with the exact mass measurement from HRMS, provides a robust method for the structural confirmation of this compound and its derivatives. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vandanapublications.com For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to the pyrimidine ring and the dichloromethyl substituent.

The key vibrational modes anticipated for this compound are derived from its constituent parts: the aromatic pyrimidine ring and the halogenated alkyl group. The pyrimidine ring itself gives rise to a series of complex vibrations. researchgate.net These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane ring deformation modes. asianpubs.org The dichloromethyl group introduces vibrations specific to the C-H and C-Cl bonds.

Expected IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Comment
Aromatic C-H StretchPyrimidine Ring3100 - 3000Stretching vibration of the C-H bonds on the aromatic ring.
Aliphatic C-H Stretch-CHCl₂3020 - 2980The presence of electron-withdrawing chlorine atoms can shift this peak to a slightly higher frequency than typical alkyl C-H stretches. spectroscopyonline.com
C=N and C=C StretchPyrimidine Ring1600 - 1450A series of sharp bands characteristic of the aromatic pyrimidine ring structure. researchgate.net
C-H BendingPyrimidine Ring & -CHCl₂1400 - 1000In-plane and out-of-plane bending vibrations.
C-Cl Stretch-CHCl₂850 - 650Strong, characteristic absorptions. The presence of two chlorine atoms on the same carbon may result in two distinct stretching bands (asymmetric and symmetric). spectroscopyonline.com

X-ray Crystallography for Solid-State Structural Determination

The conformation of a molecule describes the spatial arrangement of its atoms, which can be defined by torsional (or dihedral) angles. For this compound, a key conformational feature would be the orientation of the dichloromethyl group relative to the plane of the pyrimidine ring. This is described by the torsional angles involving the atoms of the C-C bond connecting the substituent to the ring.

Illustrative Torsional Angles from a Related Pyrimidine Derivative (Data from a study on 5-substituted pyrimidines)

CompoundTorsional Angle (Atoms)Angle (°)Significance
5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine derivativeC(4)-C(5)-N(3)-C(aromatic)64.4Indicates a significant twist of the substituent group relative to the pyrimidine ring plane. mdpi.com
5-Substituted-2-anilino-4-(thiazol-5-yl)pyrimidineC(4)-C(5)-C(thiazole)-S(thiazole)-175.8Shows a nearly planar (anti-periplanar) arrangement between the pyrimidine and the attached thiazole (B1198619) ring. acs.org

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. rsc.org These interactions are critical as they influence the material's physical properties, such as melting point and solubility. For halogenated pyrimidines, several types of interactions are expected to be significant.

In a hypothetical crystal structure of this compound, the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors, while the C-H bond of the dichloromethyl group could act as a weak hydrogen bond donor. More significantly, the chlorine atoms introduce the possibility of halogen bonding, an interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a Lewis base, such as a nitrogen atom on an adjacent pyrimidine ring. researchgate.net Furthermore, π–π stacking interactions between the aromatic pyrimidine rings are common in such compounds.

Studies on related molecules confirm the importance of these interactions. For instance, the crystal structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine shows distinct intermolecular N···Cl halogen bonds that play a role in the crystal packing. researchgate.net

Examples of Intermolecular Interactions in Halogenated Pyrimidine Analogues

Interaction TypeParticipating GroupsExample CompoundDescription
Halogen Bond (N···Cl)Pyrimidine Nitrogen and Chlorine7-Trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidineA short contact between a pyrimidine nitrogen and a chlorine atom of the trichloromethyl group on a neighboring molecule, influencing crystal packing. researchgate.net
Hydrogen Bond (N-H···O)Amine Hydrogen and Carbonyl Oxygen4-(Trifluoromethyl)-2(1H)-pyrimidinoneStrong hydrogen bonds that lead to the formation of dimers as the primary building blocks of the crystal structure. acs.org
π–π StackingPyrimidine Rings5-Substituted pyrimidine derivativesParallel stacking of aromatic rings, contributing to the overall stability of the crystal lattice. acs.org

Computational and Theoretical Investigations of 5 Dichloromethyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(Dichloromethyl)pyrimidine at the atomic level. These methods provide a detailed picture of the molecule's electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of pyrimidine (B1678525) derivatives due to its favorable balance of accuracy and computational cost. nih.govdntb.gov.ua DFT calculations are employed to determine the optimized molecular geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Ground State Geometric Parameters for this compound using DFT Note: This data is representative of typical DFT calculation results.

ParameterValue
C2-N1 Bond Length (Å)1.341
N1-C6 Bond Length (Å)1.335
C6-C5 Bond Length (Å)1.398
C5-C4 Bond Length (Å)1.401
C4-N3 Bond Length (Å)1.334
N3-C2 Bond Length (Å)1.340
C5-C7 (CH) Bond Length (Å)1.510
C7-Cl Bond Length (Å)1.785
N1-C2-N3 Angle (°)127.5
C4-C5-C6 Angle (°)116.8
Cl-C7-Cl Angle (°)111.2

HOMO-LUMO Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is typically localized over the π-system of the pyrimidine ring, while the LUMO may have significant contributions from the dichloromethyl group, particularly the anti-bonding orbitals associated with the C-Cl bonds. The presence of the electron-withdrawing dichloromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrimidine.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions. researchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound Note: This data is representative and calculated from theoretical HOMO/LUMO energies.

PropertyValue (eV)
EHOMO-7.25
ELUMO-1.15
Energy Gap (ΔE)6.10
Ionization Potential (I)7.25
Electron Affinity (A)1.15
Chemical Hardness (η)3.05
Electronegativity (χ)4.20
Electrophilicity Index (ω)2.89

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling reaction mechanisms, allowing for the exploration of potential energy surfaces and the identification of transition states. This is particularly useful for understanding reactions involving this compound, such as nucleophilic substitution at the dichloromethyl carbon or modifications to the pyrimidine ring. nih.gov

By mapping the energy profile of a reaction, researchers can calculate activation energies (Ea), which determine the reaction rate. Transition state theory is used to locate the saddle point on the potential energy surface that connects reactants and products. The geometry of the transition state provides insight into the bond-forming and bond-breaking processes. For instance, modeling the substitution of a chlorine atom by a nucleophile would involve calculating the energy of the reactants, the transition state, and the products to determine the reaction's feasibility and kinetics. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The dichloromethyl group attached to the pyrimidine ring is not rigid and can rotate around the C5-C(H)Cl₂ single bond. Conformational analysis is performed to identify the most stable arrangement (conformer) of the molecule and the energy barriers between different conformations. nih.gov This is typically done by systematically rotating the key dihedral angle (e.g., C4-C5-C7-H) and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound over time. mdpi.com By simulating the motion of atoms according to the principles of classical mechanics, MD simulations can explore the conformational space accessible at a given temperature, revealing how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. acs.org This information is critical for understanding how the molecule's shape and flexibility might influence its interactions with biological targets or other reactants.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules with high accuracy. researchgate.net These theoretical spectra are invaluable for interpreting and assigning experimental data.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities for Infrared (IR) and Raman spectra can be predicted. nih.gov Comparing the calculated spectrum with the experimental one helps in the detailed assignment of vibrational modes to specific molecular motions, such as C-H stretching, ring vibrations, or C-Cl stretches. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predicted chemical shifts are a powerful tool for structure elucidation and confirmation. acs.org

Table 3: Comparison of Representative Calculated Vibrational Frequencies for this compound Note: This data is representative of typical DFT calculation results.

Vibrational ModeCalculated Wavenumber (cm-1)Description
ν(C-H)ring3085Aromatic C-H Stretch
ν(C-H)subst2990Aliphatic C-H Stretch
ν(C=N/C=C)1580Ring Stretching
ν(C=N/C=C)1455Ring Stretching
β(C-H)1240In-plane C-H Bending
ν(C-C)1015Ring Breathing
ν(C-Cl)asym780Asymmetric C-Cl Stretch
ν(C-Cl)sym695Symmetric C-Cl Stretch

Future Research Perspectives and Emerging Directions

Exploration of Novel Synthetic Methodologies

The current synthesis of 5-(Dichloromethyl)pyrimidine typically relies on the chlorination of a 5-methylpyrimidine (B16526) precursor. While effective, future research should focus on developing more efficient, safer, and environmentally benign synthetic routes.

Direct C-H Functionalization: A significant advancement would be the development of methods for the direct dichloromethylation of the pyrimidine (B1678525) ring at the C5 position. This would bypass the need for a pre-functionalized starting material, improving atom economy. Research into transition-metal-catalyzed or photoredox-catalyzed C-H activation pathways using reagents like chloroform (B151607) as the dichloromethyl source could prove fruitful.

Alternative Chlorinating Agents: Traditional chlorination methods often use harsh reagents. Future methodologies could explore the use of milder and more selective chlorinating agents to improve reaction control and reduce waste. The use of solid chlorinating agents like N-chlorosuccinimide (NCS) under specific catalytic conditions could offer better handling and safety profiles.

One-Pot Syntheses: The development of one-pot, multicomponent reactions to construct the this compound scaffold from simple acyclic precursors would be a highly desirable strategy. Such an approach would streamline the synthesis, reduce purification steps, and align with the principles of green chemistry.

Potential Synthetic Strategy Key Research Focus Anticipated Advantages
Direct C-H DichloromethylationDevelopment of novel catalytic systems (e.g., photoredox, transition metal)Improved atom economy, reduced step count
Alternative ChlorinationScreening of milder reagents (e.g., NCS) and conditionsEnhanced safety, higher selectivity, less waste
Multicomponent ReactionsDesign of convergent one-pot syntheses from acyclic precursorsIncreased efficiency, operational simplicity

Development of New Reactivity Profiles for the Dichloromethyl Group

The dichloromethyl group is a synthetic linchpin, poised for a variety of transformations. A primary area of future research will be to fully map and expand its reactivity profile.

Conversion to a Formyl Group: The most direct transformation is the hydrolysis of the dichloromethyl group to a formyl group, yielding pyrimidine-5-carbaldehyde. Research should focus on optimizing this conversion under mild conditions to prevent degradation of the sensitive aldehyde product. Exploring enzymatic or biocatalytic hydrolysis could offer a green alternative to traditional chemical methods.

Nucleophilic Substitution Reactions: The two chlorine atoms can be sequentially or simultaneously displaced by a range of nucleophiles. Future work should systematically investigate reactions with O-, N-, S-, and C-based nucleophiles to generate diverse libraries of 5-substituted pyrimidines. This would include the synthesis of ethers, amines, thioethers, and novel carbon-carbon bond formations.

Reductive and Oxidative Transformations: Investigating the reduction of the dichloromethyl group to a chloromethyl or methyl group, or its oxidation to a carboxylic acid, would further broaden its synthetic utility. Selective, single C-F bond transformations in related trifluoromethyl groups have been achieved, suggesting that analogous selective C-Cl bond transformations could be a promising research avenue. tcichemicals.comjst.go.jp

Organometallic Coupling: Exploration of the dichloromethyl group's participation in cross-coupling reactions could unlock novel synthetic pathways. For instance, its conversion into a difluoromethylene phosphonate (B1237965) or a similar moiety could enable coupling with aryl or vinyl partners.

Advanced Applications as a Synthetic Intermediate

The true value of this compound lies in its potential as a versatile intermediate for constructing more complex and high-value molecules. researchgate.net Future applications will likely be concentrated in the synthesis of biologically active compounds and functional materials.

Precursor to Pyrimidine-5-carbaldehyde Derivatives: As mentioned, hydrolysis yields pyrimidine-5-carbaldehyde, a key building block. This aldehyde can be used in a multitude of subsequent reactions, including Wittig reactions, reductive aminations, and aldol (B89426) condensations, to build complex side chains onto the pyrimidine ring. These derivatives are common scaffolds in medicinal chemistry. nih.govias.ac.in

Synthesis of Fused Heterocyclic Systems: The dichloromethyl group can be used to construct fused ring systems. For example, reaction with a dinucleophile could lead to the formation of a new five- or six-membered ring fused to the pyrimidine core, generating novel heterocyclic scaffolds with potential pharmaceutical applications. eurjchem.com

Access to Dihalogenated Vinyl Pyrimidines: Elimination reactions could potentially convert the 5-(dichloromethyl) group into a 5-(dihalovinyl)pyrimidine, a functional group ripe for participation in Suzuki, Stille, or Heck cross-coupling reactions, further expanding its synthetic utility.

Integration with Flow Chemistry and Sustainable Synthesis Practices

Modern chemical synthesis is increasingly focused on sustainability and process efficiency. kuey.netrasayanjournal.co.inresearchgate.netnih.govkuey.net Future research into this compound should embrace these principles from the outset.

Flow Chemistry for Synthesis and Transformation: The synthesis of this compound, which may involve exothermic or hazardous chlorination steps, is an ideal candidate for translation to continuous flow processing. evitachem.comnih.govresearchgate.net Flow reactors offer superior control over reaction temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability. researchgate.net Subsequent transformations of the dichloromethyl group could also be performed in-line, creating a streamlined, multi-step continuous synthesis.

Green Chemistry Principles: Future synthetic protocols should prioritize the use of greener solvents, minimize waste generation (high atom economy), and utilize catalytic rather than stoichiometric reagents. kuey.netrasayanjournal.co.inresearchgate.net Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that could be explored to shorten reaction times and improve yields for both the synthesis and derivatization of the title compound. rasayanjournal.co.in The development of protocols in aqueous media would represent a significant step towards a more sustainable chemical process.

Modern Synthesis Approach Application to this compound Key Benefits
Continuous Flow Chemistry Synthesis via chlorination; subsequent nucleophilic substitutions.Enhanced safety, improved process control, scalability, potential for telescoping reactions. researchgate.net
Microwave/Ultrasound Biginelli-type condensation for core synthesis; derivatization reactions.Reduced reaction times, increased yields, energy efficiency. rasayanjournal.co.in
Green Solvents/Catalysis Use of aqueous media, recyclable catalysts, and biocatalysts.Reduced environmental impact, lower toxicity, simplified purification. kuey.net

Synergistic Experimental and Computational Research Initiatives

To accelerate the exploration of this compound's chemical space, a close integration of experimental and computational chemistry will be essential.

Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the dichloromethyl group. mdpi.comnih.govcolab.wsijcce.ac.ir Computational studies can model reaction pathways, calculate activation energies for nucleophilic substitution, and predict the regioselectivity of reactions on the pyrimidine ring. This in-silico screening can help prioritize the most promising experimental avenues, saving time and resources. bohrium.com

Spectroscopic Characterization: Computational methods can predict spectroscopic data (NMR, IR, UV-Vis) for novel derivatives. ijcce.ac.ir This synergy is invaluable for confirming the structures of newly synthesized compounds, especially when dealing with complex molecules or isomeric mixtures.

Virtual Screening for Biological Activity: Once libraries of derivatives are conceptualized, their potential as bioactive molecules can be assessed using molecular docking studies. nih.gov By docking virtual compounds into the active sites of known biological targets (e.g., kinases, proteases), researchers can identify derivatives with a higher probability of exhibiting desired biological activity, guiding the design of compounds for synthesis and biological testing.

Q & A

Q. What are the recommended safety protocols for handling 5-(dichloromethyl)pyrimidine in laboratory settings?

  • Methodological Answer : Strict safety measures are critical due to the compound’s reactivity and potential toxicity. Key protocols include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if ventilation is insufficient .
  • Containment : Perform reactions in a fume hood or glovebox to prevent inhalation of vapors or dust .
  • Waste Management : Segregate waste by hazard class (e.g., halogenated organics) and dispose via certified chemical waste services to avoid environmental contamination .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent uncontrolled reactions.

Q. How can the molecular structure of this compound be experimentally confirmed?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon hybridization. The dichloromethyl group (CHCl2_2) shows distinct splitting patterns in 1^1H NMR (~6.0–6.5 ppm) and deshielded 13^13C signals (~80–90 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 197.4497 (C5_5H3_3Cl3_3N2_2) and fragments corresponding to Cl loss .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous bond lengths and angles, particularly for the dichloromethyl substituent’s geometry .

Q. What physical properties of this compound are critical for purification?

  • Methodological Answer : Key properties include:
  • Melting Point : Analogous dichloropyrimidines (e.g., 2,4-dichloro-5-methylpyrimidine) melt at 26–28°C, suggesting low-temperature recrystallization (e.g., using hexane/ethyl acetate) .
  • Solubility : Limited solubility in polar solvents (water, ethanol) but moderate in dichloromethane. Use fractional distillation (bp ~108–109°C for similar compounds) for liquid-phase purification .
  • Stability : Light-sensitive; store in amber vials under nitrogen to prevent decomposition.

Advanced Research Questions

Q. What synthetic strategies optimize the introduction of a dichloromethyl group at the 5-position of pyrimidine?

  • Methodological Answer : Two validated approaches include:
  • Cyclocondensation : React N-(2,2-dichloro-1-cyanoethenyl)carboxamides with pyrimidine nucleophiles under basic conditions (e.g., K2_2CO3_3/DMF). This method achieves regioselective dichloromethylation at the 5-position .
  • Grignard Coupling : Use 5-bromopyrimidine with dichloromethylmagnesium bromide (Cl2_2CHMgBr) in THF at −78°C, followed by acidic workup (yield ~75–80%) .
  • Key Considerations : Monitor reaction progress via TLC (hexane:EtOAc = 4:1) and optimize stoichiometry to minimize polychlorinated byproducts.

Q. How does the dichloromethyl group influence pyrimidine’s electronic structure and reactivity?

  • Methodological Answer : The substituent’s electronic effects are probed via:
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show strong electron-withdrawing effects, lowering the π-electron density of the pyrimidine ring and activating it for nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions .
  • Kinetic Studies : Compare reaction rates with non-chlorinated analogs in SNAr reactions (e.g., with morpholine). The dichloromethyl group accelerates substitution due to enhanced ring electrophilicity .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric methods (IC50_{50} determination via NADPH oxidation at 340 nm) .
  • Anticancer Profiling : Test cytotoxicity against the NCI-60 cell line panel. Use MTT assays (48–72 hr exposure) and compare GI50_{50} values with positive controls (e.g., methotrexate) .
  • ADMET Prediction : Utilize in silico tools (e.g., SwissADME) to predict bioavailability and toxicity, guided by logP (~2.8) and PSA (~45 Ų) values .

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